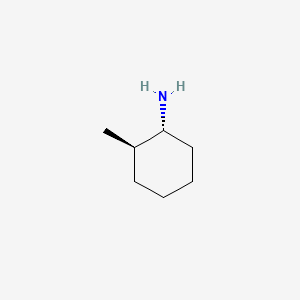

Trans-2-methylcyclohexylamine

Description

The exact mass of the compound this compound is 113.120449483 g/mol and the complexity rating of the compound is 70.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUISMYEFPANSS-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426362 | |

| Record name | Trans-2-methylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-11-3, 931-10-2 | |

| Record name | (1R,2R)-2-Methylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclohexylamine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclohexylamine, (1R,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trans-2-methylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE, (1R,2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JY8LNH91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G4L1D58S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of trans-2-Methylcyclohexylamine from o-Cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Methylcyclohexylamine is a valuable chiral building block in medicinal chemistry and fine chemical synthesis. Its stereochemical configuration is crucial for the biological activity and efficacy of many pharmaceutical compounds. This guide provides an in-depth, technically-focused protocol for the stereoselective synthesis of this compound, commencing from the readily available industrial feedstock, o-cresol. The synthetic pathway encompasses three core transformations: catalytic hydrogenation of o-cresol to 2-methylcyclohexanol, subsequent oxidation to 2-methylcyclohexanone, and a final, stereochemistry-defining reductive amination. This document elucidates the mechanistic rationale behind each step, provides detailed experimental procedures, and presents expected quantitative outcomes to ensure reproducibility and success in a laboratory setting.

Introduction and Strategic Overview

The synthesis of stereochemically pure amines is a cornerstone of modern organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). The cyclohexane ring is a common scaffold in drug design, and its substituents' spatial orientation can dramatically influence molecular interactions with biological targets. This compound, with its specific diastereomeric arrangement, serves as a critical intermediate for such molecules.

o-Cresol (2-methylphenol) is an economically attractive and abundant starting material. The synthetic strategy detailed herein is designed to be robust and scalable, focusing on achieving high diastereoselectivity in the final step. The overall transformation proceeds as follows:

-

Hydrogenation: The aromatic ring of o-cresol is saturated via catalytic hydrogenation to yield a mixture of cis- and trans-2-methylcyclohexanol.

-

Oxidation: The secondary alcohol mixture is oxidized to the corresponding ketone, 2-methylcyclohexanone, which removes the existing stereocenter and sets the stage for a stereoselective transformation.

-

Reductive Amination: The prochiral 2-methylcyclohexanone undergoes reductive amination with ammonia and a reducing agent under conditions optimized to favor the formation of the thermodynamically more stable this compound.

This multi-step approach is logical and efficient, as it postpones the critical stereoselective step to the final transformation, thereby maximizing the yield of the desired isomer.

Caption: Overall synthetic workflow from o-cresol.

Step 1: Catalytic Hydrogenation of o-Cresol

Principle and Mechanistic Insights

The initial step involves the saturation of the aromatic ring of o-cresol. This is a classic heterogeneous catalytic hydrogenation reaction. The choice of catalyst is critical and influences the reaction pathway and efficiency. Noble metal catalysts such as rhodium (Rh), ruthenium (Ru), and platinum (Pt) supported on carbon (C) or alumina (Al₂O₃) are highly effective.[1][2] For instance, Ru/C is known to be particularly efficient for the hydrogenation of alkylphenols to the corresponding cyclohexanols under relatively mild conditions.[1]

The reaction proceeds via the adsorption of o-cresol onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring. This process typically yields a mixture of cis and trans isomers of 2-methylcyclohexanol.[3] The isomeric ratio is dependent on the catalyst, solvent, temperature, and pressure, but precise stereocontrol at this stage is not essential, as the stereocenter will be eliminated in the subsequent oxidation step.

Experimental Protocol: Hydrogenation

Materials:

-

o-Cresol

-

Methanol (solvent)

-

5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

-

High-pressure autoclave (e.g., Parr reactor)

-

Hydrogen gas (high purity)

Procedure:

-

Charge a high-pressure autoclave with o-cresol (1.0 mol), methanol (250 mL), and 5% Rh/Al₂O₃ catalyst (2.0 g, ~2 wt%).

-

Seal the reactor and purge the system multiple times with nitrogen, followed by hydrogen gas to ensure an inert atmosphere.

-

Pressurize the reactor with hydrogen gas to 50 atm (approx. 735 psi).

-

Begin stirring and heat the reactor to 100°C.

-

Maintain the reaction at 100°C and 50 atm for 4-6 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol, yielding crude 2-methylcyclohexanol as a mixture of isomers.

Data Presentation

| Parameter | Value | Reference/Comment |

| Substrate | o-Cresol | --- |

| Catalyst | 5% Rh/Al₂O₃ | Ru/C is also highly effective[1] |

| Temperature | 100°C | --- |

| H₂ Pressure | 50 atm | --- |

| Reaction Time | 4-6 hours | Monitor by H₂ uptake or GC |

| Expected Yield | >95% | --- |

| Product Ratio | Mixture of cis/trans isomers | Ratio varies; not critical for next step[3] |

Step 2: Oxidation of 2-Methylcyclohexanol

Principle and Reagent Selection

This step involves the oxidation of the secondary alcohol (2-methylcyclohexanol) to a ketone (2-methylcyclohexanone). This transformation removes the stereocenter created in the previous step, yielding a single prochiral intermediate. A variety of oxidizing agents can accomplish this, but a common and effective method is the Jones oxidation, which uses chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) and sulfuric acid in acetone or water.[4][5] The reaction is typically fast and high-yielding.

The mechanism involves the formation of a chromate ester from the alcohol and chromic acid. Subsequent elimination, often facilitated by a base (like water), leads to the formation of the ketone and a reduced chromium species.

Experimental Protocol: Jones Oxidation

Materials:

-

2-Methylcyclohexanol (from Step 1)

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether

Procedure:

-

Prepare the Jones reagent: In a beaker cooled in an ice bath, dissolve sodium dichromate dihydrate (0.42 mol) in water (200 mL). With vigorous stirring, slowly and carefully add concentrated sulfuric acid (36 mL). Cool the resulting solution to room temperature.

-

In a separate flask equipped with a mechanical stirrer and a thermometer, place the crude 2-methylcyclohexanol (1.0 mol).

-

Slowly add the prepared Jones reagent to the alcohol, maintaining the reaction temperature between 20-30°C using an ice-water bath. The addition should take approximately 1 hour.

-

After the addition is complete, continue stirring at room temperature for an additional 2 hours. The color of the mixture will change from orange to green.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude 2-methylcyclohexanone can be purified by vacuum distillation.

Data Presentation

| Parameter | Value | Reference/Comment |

| Substrate | 2-Methylcyclohexanol | Mixture of isomers |

| Reagent | Jones Reagent (Na₂Cr₂O₇/H₂SO₄) | A classic and reliable method[4][5] |

| Temperature | 20-30°C | Exothermic reaction, requires cooling |

| Reaction Time | 3 hours | Monitor by TLC or GC |

| Expected Yield | 85-90% | After purification |

| Product Purity | >98% | After distillation |

Step 3: Stereoselective Reductive Amination

Principle and Stereochemical Control

This is the most critical step of the synthesis, where the stereochemistry of the final product is established. Reductive amination involves the reaction of the ketone (2-methylcyclohexanone) with ammonia to form an intermediate imine (or enamine), which is then reduced in situ to the primary amine.[6] The stereochemical outcome is dictated by the reduction of this imine intermediate.

Sources

An In-depth Technical Guide to trans-2-Methylcyclohexylamine: Properties, Synthesis, and Applications

Introduction

trans-2-Methylcyclohexylamine is a chiral cyclic amine that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and as a resolving agent for chiral carboxylic acids. Its stereochemistry, with the methyl and amino groups on opposite sides of the cyclohexane ring, imparts distinct physical and chemical properties that are crucial for its applications. This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, and key applications for researchers, scientists, and professionals in drug development.

Core Properties and Identification

This compound is a colorless to light yellow liquid with a characteristic amine odor. It is slightly soluble in water and miscible with many organic solvents. The presence of two stereocenters at the 1 and 2 positions of the cyclohexane ring gives rise to two enantiomers: (1R,2R)-trans-2-methylcyclohexylamine and (1S,2S)-trans-2-methylcyclohexylamine.

Chemical and Physical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some reported values may pertain to a mixture of cis and trans isomers.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅N | |

| Molecular Weight | 113.20 g/mol | |

| CAS Number | 931-10-2 (trans-isomer) | |

| 7003-32-9 (cis/trans mixture) | ||

| Boiling Point | 149-150 °C (lit., for mixture) | |

| Density | 0.856 g/mL at 25 °C (lit., for mixture) | |

| Refractive Index (n20/D) | 1.4565 (lit., for mixture) | |

| pKa | ~10.6 (Estimated) | |

| Appearance | Clear colorless to yellow liquid |

Stereochemistry and Conformational Analysis

The "trans" designation in this compound indicates that the methyl group and the amino group are on opposite sides of the cyclohexane ring. The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. In the case of the trans isomer, the two most stable chair conformations are the diequatorial and the diaxial forms.

The diequatorial conformation, where both the methyl and amino groups occupy equatorial positions, is significantly more stable than the diaxial conformation. This is due to the avoidance of 1,3-diaxial interactions, which are a source of steric strain. The equilibrium between these two conformers heavily favors the diequatorial form. The relative stability can be estimated by considering the A-values of the substituents, which quantify the energetic preference for an equatorial position.

Figure 1. Conformational equilibrium of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton on the carbon bearing the amino group (C1-H) and the proton on the carbon with the methyl group (C2-H) are expected to be in the range of 2.5-3.5 ppm. The methyl protons would appear as a doublet around 0.9-1.2 ppm. The remaining cyclohexyl protons would resonate as a complex multiplet between 1.0 and 2.0 ppm. The N-H protons of the primary amine typically appear as a broad singlet that can exchange with D₂O.

-

¹³C NMR: The carbon attached to the nitrogen (C1) would be in the range of 50-60 ppm, while the carbon with the methyl group (C2) would be around 30-40 ppm. The methyl carbon would appear at approximately 15-20 ppm. The other four cyclohexane carbons would resonate between 20 and 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-methylcyclohexylamine (as a cis/trans mixture) shows characteristic peaks for a primary amine. Key absorptions include:

-

N-H stretch: A doublet in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane and methyl groups.

-

N-H bend: A band around 1600 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-methylcyclohexylamine typically shows a molecular ion peak (M⁺) at m/z = 113. Common fragmentation patterns involve the loss of the methyl group or cleavage of the cyclohexane ring.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with a focus on controlling the diastereoselectivity.

Reductive Amination of 2-Methylcyclohexanone

A common and versatile method for the synthesis of cyclohexylamines is the reductive amination of the corresponding cyclohexanone. This one-pot reaction involves the formation of an imine or enamine intermediate from 2-methylcyclohexanone and an amine source (e.g., ammonia), followed by in-situ reduction.

Figure 2. General workflow for reductive amination.

Experimental Protocol: Diastereoselective Reductive Amination

This protocol aims to favor the formation of the trans isomer through thermodynamic control or the use of specific reducing agents.

-

Imine Formation: In a round-bottom flask, dissolve 2-methylcyclohexanone (1 eq.) in an appropriate solvent such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (1.5 eq.). These milder reducing agents are effective under slightly acidic conditions and are selective for the iminium ion over the ketone.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid. Basify the solution with aqueous sodium hydroxide to a pH > 12.

-

Extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting mixture of cis and trans isomers can be separated by column chromatography or fractional distillation. The trans isomer is generally the thermodynamically more stable product and may be favored under equilibrium conditions.

Causality Behind Experimental Choices: The choice of a mild reducing agent like NaBH₃CN is crucial as it selectively reduces the protonated imine (iminium ion) which is in equilibrium with the ketone, driving the reaction towards the amine product. The reaction conditions can be optimized to favor the formation of the more stable trans isomer.

Stereoselective Enzymatic Synthesis

Biocatalysis offers a highly stereoselective route to chiral amines. ω-Transaminases (ω-TAms) can catalyze the asymmetric amination of ketones. The use of an ω-TAm from Chromobacterium violaceum (CV-TAm) for the amination of 2-methylcyclohexanone has been shown to produce 2-methylcyclohexylamine with high stereoselectivity for the (1S)-amine position and a significant preference for the cis isomer, (1S,2R)[1]. However, other transaminases may exhibit different selectivities. This method is particularly valuable for obtaining enantiomerically pure forms of the amine.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, making it a nucleophile and a base.

Basicity

As a primary amine, this compound is a moderately strong base and will react with acids to form ammonium salts. This property is fundamental to its use in chiral resolutions.

Nucleophilicity

The nucleophilic nitrogen can react with a variety of electrophiles. Common reactions include:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. However, this can often lead to over-alkylation.

-

Reaction with Carbonyls: As seen in reductive amination, it can react with aldehydes and ketones to form imines.

Use as a Chiral Resolving Agent

Enantiomerically pure this compound can be used as a chiral resolving agent for racemic carboxylic acids. The amine reacts with the racemic acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered by treatment with a strong acid.

Figure 3. Workflow for chiral resolution using this compound.

Applications in Drug Development

Cyclohexylamine derivatives are prevalent structural motifs in many pharmaceutical compounds. This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic activity.

While direct incorporation of the unsubstituted this compound moiety into final drug structures is not widely documented in top-selling pharmaceuticals, its role as a chiral synthon is significant. For instance, N-substituted derivatives of cyclohexylamines are explored for various biological activities. Research has been conducted on the synthesis and biological evaluation of N,N-substituted amine derivatives as inhibitors of cholesteryl ester transfer protein (CETP), which is a target for the treatment of dyslipidemia[2]. The core structure of such inhibitors often involves a chiral amine, and the stereochemistry can be critical for activity.

The general class of 2-substituted cyclohexylamines has been investigated for a range of pharmacological activities, including potential antidepressant and analgesic properties[3][4]. The specific stereochemistry and substitution pattern on the cyclohexane ring and the amine are key determinants of biological activity.

Safety and Handling

2-Methylcyclohexylamine is a flammable and corrosive liquid[5]. It can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. Store in a cool, dry, and well-ventilated place away from sources of ignition.

Conclusion

This compound is a valuable chiral building block with well-defined stereochemistry and conformational preferences. Its synthesis, particularly through stereoselective methods, and its reactivity as a nucleophile and base, underpin its utility in organic synthesis. For professionals in drug development, understanding the properties and reactivity of this and related chiral amines is crucial for the design and synthesis of new therapeutic agents. The ability to function as a chiral resolving agent further enhances its importance in the preparation of enantiomerically pure compounds.

References

-

PubChem. (n.d.). 2-Methylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Lumen Learning. (n.d.). Disubstituted Cyclohexanes. MCC Organic Chemistry. Retrieved from [Link]

-

Cassimjee, K. E., et al. (2015). Asymmetric amination of cyclic ketones using ω-transaminases. Organic & Biomolecular Chemistry, 13(35), 9245–9252. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2R)-2-Methylcyclohexanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 23(11), 2959. [Link]

-

PubChem. (n.d.). (1S,2S)-2-Methylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899–2905. [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors [mdpi.com]

- 3. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Properties and Safety of trans-2-Methylcyclohexylamine (CAS 931-10-2) and 4-Phenoxyphenylacetic acid

A Note on Chemical Identity: Initial inquiries regarding CAS number 931-10-2 have led to information for trans-2-Methylcyclohexylamine. However, to ensure comprehensive coverage for researchers who may encounter related compounds, this guide also details the properties and safety of 4-Phenoxyphenylacetic acid, a structurally distinct compound. It is crucial for researchers to verify the specific CAS number of the chemical they are handling.

Part 1: this compound (CAS 931-10-2)

Chemical Identity and Overview

This compound, identified by CAS number 931-10-2, is a chiral amine featuring a cyclohexane ring substituted with both a methyl and an amine group in a trans configuration.[1][2] This configuration imparts specific stereochemical properties that can be of interest in asymmetric synthesis and medicinal chemistry. The presence of the amine group gives the compound its basic characteristics and makes it a versatile intermediate for various chemical reactions, including nucleophilic substitutions and condensation reactions.[1] Its potential for biological activity makes it a subject of interest in the development of new pharmaceutical agents.[1]

Synonyms:

-

(1R,2R)-2-Methylcyclohexanamine[1]

-

cyclohexanamine, 2-methyl-, (1R,2R)-[1]

-

trans-2-methylcyclohexan-1-amine[2]

-

rel-(1R,2R)-2-methylcyclohexan-1-amine[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C7H15N | [1][2] |

| Molecular Weight | 113.20 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | -8.5°C (estimate) | [3][4] |

| Boiling Point | 141.98°C (estimate) | [3][4] |

| Density | 0.8685 g/cm³ | [3][4] |

| Refractive Index | 1.4650 | [2][4] |

| pKa | 10.72 ± 0.70 (Predicted) | [2] |

Safety and Toxicology

This compound is associated with several hazards that necessitate careful handling in a laboratory setting.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed | |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Eye irritation | Category 2 | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | H332: Harmful if inhaled | |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |

Safety and Handling Workflow:

Caption: Workflow for the safe handling and emergency response for this compound.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Potential Applications in Research and Development

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. Its amine functionality allows for its incorporation into a wide range of molecular scaffolds.[1] While specific, large-scale applications are not widely documented in the provided search results, its structural motifs are found in various biologically active molecules, suggesting its potential use in the synthesis of novel therapeutic agents.[1]

Part 2: 4-Phenoxyphenylacetic acid (CAS 6328-74-1)

Chemical Identity and Overview

4-Phenoxyphenylacetic acid is an organic compound with the molecular formula C14H12O3.[6] It belongs to the class of phenylacetic acids, which are known for their diverse biological activities. The structure consists of a phenylacetic acid core with a phenoxy group at the 4-position of the phenyl ring. This compound and its derivatives are of interest in medicinal chemistry.

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Phenoxyphenylacetic acid.

| Property | Value | Source |

| Molecular Formula | C14H12O3 | [6] |

| Molecular Weight | 228.24 g/mol | [6][7] |

| Appearance | Solid | [7] |

| Melting Point | 72-79 °C | [7] |

| InChI Key | VARVNFDGRLLTCI-UHFFFAOYSA-N | [6][7] |

| SMILES | OC(=O)Cc1ccc(Oc2ccccc2)cc1 | [7] |

Safety and Toxicology

4-Phenoxyphenylacetic acid is classified as hazardous and requires appropriate safety precautions during handling.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Serious eye damage | Category 1 | H318: Causes serious eye damage |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Safety and Handling Workflow:

Caption: Workflow for the safe handling and emergency response for 4-Phenoxyphenylacetic acid.

First Aid Measures:

-

Inhalation: If inhaled, remove to fresh air.

-

Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. If a rash occurs, get medical advice/attention.

-

Eye Contact: In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes. Get immediate medical advice/attention.

-

Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[7]

Potential Applications in Research and Development

Phenylacetic acid and its derivatives are a well-established class of compounds with a broad range of biological activities. They are often investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[8] For instance, the structurally related drug diclofenac is a phenylacetic acid derivative.[8] Phenylacetic acids have been shown to bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain, suggesting potential neuromodulatory effects.[8]

The structural motif of 4-Phenoxyphenylacetic acid makes it a candidate for investigation in several therapeutic areas, including inflammation and neuroscience. Its utility as a chemical intermediate in the synthesis of more complex molecules is also a key area of its application in drug discovery and development.

References

-

This compound CAS#: 931-10-2. Molbase. [Link]

-

4-Phenoxyphenylacetic acid. PubChem. [Link]

-

Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed. [Link]

Sources

- 1. CAS 931-10-2: (1R,2R)-2-methylcyclohexanamine | CymitQuimica [cymitquimica.com]

- 2. This compound | 931-10-2 [chemicalbook.com]

- 3. This compound CAS#: 931-10-2 [m.chemicalbook.com]

- 4. 931-10-2 | CAS DataBase [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Phenoxyphenylacetic acid | C14H12O3 | CID 239077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-フェノキシフェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Stability of Cis- vs. Trans-2-Methylcyclohexylamine

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, directly influencing molecular geometry, receptor binding affinity, and overall pharmacological activity. Within cyclic systems, the relative stability of diastereomers is governed by a delicate interplay of steric and electronic factors. This technical guide provides an in-depth analysis of the thermodynamic stability of cis- and trans-2-methylcyclohexylamine. We will dissect the conformational landscape of these isomers, quantify the energetic penalties associated with steric interactions, and explore the potential role of intramolecular hydrogen bonding. Furthermore, this guide details the definitive experimental and computational methodologies employed by researchers to validate these theoretical principles, offering a comprehensive framework for scientists in chemical research and drug development.

Foundational Principles: Conformational Analysis of the Cyclohexane Scaffold

The cyclohexane ring is not a planar hexagon. To alleviate angle strain and torsional strain, it adopts a puckered three-dimensional structure. The most stable and prevalent of these is the chair conformation .[1] In this arrangement, all carbon-carbon bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, eliminating torsional strain.[1]

In any given chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

-

Axial (a): These bonds are parallel to the principal C3 axis of the ring, pointing straight up or down.

-

Equatorial (e): These bonds point out from the "equator" of the ring.

A crucial dynamic feature of the cyclohexane ring is the "ring flip," a rapid interconversion between two chair conformations. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[1][2] For an unsubstituted cyclohexane, these two chairs are identical in energy. However, for a substituted cyclohexane, the two conformers are typically not energetically equivalent.

The primary reason for this energy difference is steric strain , most notably the 1,3-diaxial interaction .[3] An axial substituent experiences repulsive van der Waals interactions with the other two axial substituents on the same side of the ring (at the C3 and C5 positions).[3][4] To minimize this strain, bulkier substituents preferentially occupy the more spacious equatorial position.

This preference is quantified by the A-value , which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[5][6] A larger A-value signifies a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) | Source(s) |

| Methyl (-CH₃) | 1.74 - 1.8 | [5][7] |

| Amino (-NH₂) | 1.2 - 1.8 | [8] |

Note: The A-value for the amino group can vary depending on the solvent due to its hydrogen-bonding capability.[8] For this analysis, we will consider the methyl group to be sterically more demanding than the amino group.

Conformational Analysis of cis-2-Methylcyclohexylamine

In the cis isomer, the methyl and amino groups are on the same face of the ring (both "up" or both "down"). This relative stereochemistry dictates that in any chair conformation, one substituent must be axial while the other is equatorial.

A ring flip interconverts these two non-equivalent chair conformations:

-

Conformer A: Axial methyl (-CH₃) and equatorial amino (-NH₂).

-

Conformer B: Equatorial methyl (-CH₃) and axial amino (-NH₂).

The primary destabilizing factor in Conformer A is the 1,3-diaxial interactions experienced by the axial methyl group (A-value ≈ 1.8 kcal/mol). In Conformer B, the axial amino group is the source of steric strain (A-value ≈ 1.2-1.8 kcal/mol). Because the methyl group has a slightly larger A-value, Conformer B, which places the bulkier methyl group in the equatorial position, is the more stable of the two. The equilibrium will therefore favor Conformer B. However, it is crucial to recognize that the cis isomer is perpetually constrained to have one group in an energetically unfavorable axial position.

Caption: Ring-flip equilibrium for cis-2-methylcyclohexylamine.

Conformational Analysis of this compound

In the trans isomer, the two substituents are on opposite faces of the ring (one "up," one "down"). This arrangement allows for a conformation where both groups are equatorial or both are axial.

-

Conformer C (Diequatorial): Both the methyl and amino groups occupy equatorial positions. This conformation minimizes 1,3-diaxial interactions. The only notable steric strain is a relatively minor gauche interaction between the two adjacent substituents.[9][10]

-

Conformer D (Diaxial): Following a ring flip, both groups are forced into axial positions. This conformer is severely destabilized by the 1,3-diaxial interactions of both the methyl group and the amino group. The cumulative strain is approximately the sum of their A-values (~1.8 + ~1.5 = ~3.3 kcal/mol), making this conformation extremely high in energy.

The energetic difference between the diequatorial (Conformer C) and diaxial (Conformer D) forms is substantial. Consequently, the equilibrium lies overwhelmingly in favor of the diequatorial conformer. The trans isomer can effectively "lock" into this low-energy state.[10]

Caption: Ring-flip equilibrium for this compound.

The Decisive Factor: Comparing the Isomers

The thermodynamic stability of a compound is determined by the energy of its most stable, and therefore most populated, conformation.

-

The most stable conformer of cis-2-methylcyclohexylamine has one equatorial methyl group and one axial amino group (Conformer B). It is destabilized by the 1,3-diaxial interactions of the -NH₂ group (~1.2-1.8 kcal/mol).

-

The most stable conformer of This compound has both groups in equatorial positions (Conformer C). It is largely free of significant 1,3-diaxial strain.

The Role of Intramolecular Hydrogen Bonding

One might hypothesize that an intramolecular hydrogen bond (IMHB) could stabilize one of the cis conformers. For instance, in Conformer B (equatorial-CH₃, axial-NH₂), a hydrogen from the axial amino group could potentially interact with the lone pair of electrons on the nitrogen itself or with the electron cloud of the ring. However, such interactions are generally weak and geometrically unfavorable in this context. They are highly unlikely to provide enough stabilization energy (typically <1-2 kcal/mol) to overcome the inherent steric disadvantage of having an axial substituent. Intramolecular hydrogen bonds play a significant role in chemistry, but in this specific conformational analysis, steric repulsion is the dominant energetic contribution.[12][13]

Methodologies for Experimental and Computational Verification

Theoretical predictions of stability must be validated through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for conformational analysis.

-

Low-Temperature NMR: At room temperature, the ring flip is too rapid to observe individual conformers. By cooling the sample (e.g., to -78.5°C), the rate of interconversion can be slowed sufficiently on the NMR timescale to allow for the distinct signals of both the axial and equatorial conformers to be resolved and observed.[14]

-

Integration and Equilibrium: The relative populations of the conformers at equilibrium can be determined by integrating their respective signals in the spectrum. This ratio allows for the direct calculation of the Gibbs free energy difference (ΔG°) between them using the equation: ΔG° = -RTlnK_eq .[9]

-

Coupling Constants: The magnitude of the coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them. This allows for unambiguous assignment of axial vs. equatorial positions, confirming the conformational structure.

Computational Chemistry

In silico methods provide a robust and cost-effective way to predict the relative stabilities of isomers and conformers.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are routinely used to model molecular structures and energies.[15] The goal is to locate all energy minima on the potential energy surface corresponding to different conformers and determine their relative Gibbs free energies.[15]

Caption: Workflow for computational determination of isomer stability.

Protocol: DFT Calculation for Diastereomer Stability

-

Structure Generation: Build 3D models of both cis- and this compound using molecular modeling software.

-

Conformational Search: Perform an initial conformational search using a computationally inexpensive method (e.g., MMFF94 force field) to identify low-energy starting geometries for both the (a,e)/(e,a) cis conformers and the (e,e)/(a,a) trans conformers.

-

Geometry Optimization: Submit each identified conformer to a full geometry optimization using a reliable DFT method and basis set (e.g., B3LYP functional with a 6-31G(d) or larger basis set). This step locates the nearest stationary point on the potential energy surface.

-

Frequency Analysis: Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (G) at a specified temperature (e.g., 298.15 K).

-

Energy Comparison: Compare the calculated Gibbs free energies of the most stable conformers for the cis and trans isomers. The isomer with the lower free energy is predicted to be the more thermodynamically stable.

Implications for Drug Design and Development

The three-dimensional shape of a molecule is paramount to its biological function. The principles discussed here have direct and profound implications for medicinal chemistry:

-

Bioactive Conformation: A drug molecule must adopt a specific 3D orientation, the "bioactive conformation," to bind effectively to its biological target. This conformation is often closely related to the molecule's lowest energy state in solution.

-

Binding Affinity and Potency: By designing a molecule that preferentially exists in its bioactive conformation, the entropic penalty upon binding is reduced, which can lead to a significant increase in binding affinity and, consequently, drug potency.[13]

-

Physicochemical Properties: The preferred conformation influences the exposure of polar groups to solvent, affecting properties such as solubility, membrane permeability, and metabolism. For example, a molecule capable of forming an intramolecular hydrogen bond may exhibit increased lipid solubility, aiding its passage through cell membranes.

Understanding the thermodynamic landscape of diastereomers allows drug development professionals to rationally design molecules with optimized conformational and physicochemical properties, ultimately leading to safer and more effective medicines.

References

-

Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

-

JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes. [Link]

-

Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. [Link]

-

Fundamentals of Organic Chemistry. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. [Link]

-

Wikipedia. (n.d.). A value. [Link]

-

Evans, M. (2017, November 28). 06.05 Monosubstituted Cyclohexanes [Video]. YouTube. [Link]

-

ResearchGate. (2020, April). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. [Link]

-

Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

-

CHEM 330 Handout. (n.d.). Table of A-Values. University of Illinois Urbana-Champaign. [Link]

-

Taji, H., et al. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. [Link]

-

Kleiner, G., et al. (2017). NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization. Magnetic Resonance in Chemistry. [Link]

-

van der Meer, J.Y., et al. (2023). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. University of Groningen Research Portal. [Link]

-

Chemistry Stack Exchange. (2012, May 4). How do I determine the absolute configuration experimentally?. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000451 Cyclohexylamine. [Link]

-

Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. [Link]

-

Harada, N. (2013). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylcyclohexylamine. PubChem Compound Database. [Link]

-

Quora. (2022, August 6). Which is more stable, cis or trans-1-t-butyl-2-methylcyclohexane?. [Link]

-

Pearson. (n.d.). Which compound is more stable: cis-1-ethyl-2-methylcyclohexane or.... [Link]

-

Chemistry Stack Exchange. (2014, December 6). Stability of cis vs trans isomers?. [Link]

-

Reddit. (2021, February 5). Can you explain which tran/cis isomer is more stable and why?. [Link]

-

Starshine Chemical. (n.d.). 2-Methylcyclohexylamine (cis- and trans- mixture). [Link]

-

CORE. (n.d.). Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides. [Link]

-

The Organic Chemistry Tutor. (2020, September 25). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations [Video]. YouTube. [Link]

-

I. Alkorta, et al. (2019, August 7). Introduction to “Intramolecular Hydrogen Bonding 2018”. National Institutes of Health. [Link]

-

Columbia University. (n.d.). Conformations of Alkanes. [Link]

-

G. Ermondi, G. G. (2017, January 18). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. National Institutes of Health. [Link]

-

Royal Society of Chemistry. (2016). Intramolecular hydrogen-bond activation for the addition of nucleophilic imines: 2-hydroxybenzophenone as a chemical auxiliary. [Link]

-

S. Zhang, et al. (2022). Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials. National Institutes of Health. [Link]

-

Knowbee Tutoring. (2015, January 29). Conformational Analysis of Cyclohexane Part 2 Organic Chemistry [Video]. YouTube. [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. [https://www.openochem.org/ conformationalanalysis.html]([Link] conformationalanalysis.html)

-

Chemistry LibreTexts. (2021, December 15). 4.3: Conformation Analysis of Cyclohexane. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Video: Stability of Substituted Cyclohexanes [jove.com]

- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 5. A value - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 11. m.youtube.com [m.youtube.com]

- 12. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.rug.nl [research.rug.nl]

"solubility of trans-2-methylcyclohexylamine in organic solvents"

An In-Depth Technical Guide to the Solubility of trans-2-Methylcyclohexylamine in Organic Solvents

Executive Summary

This compound is a cyclic aliphatic amine whose utility in pharmaceutical synthesis and materials science is intrinsically linked to its behavior in solution. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification protocols, and developing formulations. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in fundamental principles of physical organic chemistry. We delve into the molecular interactions governing its dissolution, offer a predicted solubility profile across a spectrum of common organic solvents, and present a detailed, field-proven protocol for its empirical determination. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling them to make informed decisions in experimental design and process development.

Physicochemical Characteristics of this compound

This compound is a primary amine featuring a cyclohexane backbone with a methyl group adjacent to the amino group. This structure dictates its physical and chemical properties, which in turn govern its solubility. The non-polar cyclohexyl ring constitutes the bulk of the molecule, while the primary amine group (-NH₂) introduces polarity and the capacity for hydrogen bonding.

Table 1: Key Physicochemical Properties of 2-Methylcyclohexylamine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅N | [1][2][3] |

| Molecular Weight | 113.20 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 149-150 °C | [1] |

| Density | ~0.856 - 0.859 g/mL | [1] |

| Flash Point | 39 °C (102.2 °F) | |

| Water Solubility | Slightly soluble | [1][4] |

| Refractive Index (n20/D) | ~1.4565 |

The presence of the amine group, with its lone pair of electrons and two hydrogen atoms, makes the molecule a hydrogen bond donor and acceptor.[6] This is the most significant factor influencing its interaction with polar solvents. Conversely, the C₇ hydrocarbon structure imparts significant non-polar character, driving its solubility in less polar environments.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] The dissolution of this compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Hydrogen Bonding: As a primary amine, the molecule can form hydrogen bonds with protic solvents (e.g., alcohols) and accept hydrogen bonds from them.[8][9] It can also interact with polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, THF). This is a strong, favorable interaction that significantly enhances solubility.[10]

-

Van der Waals Forces: The non-polar cyclohexyl ring and methyl group interact with solvent molecules via London dispersion forces. These forces are weaker than hydrogen bonds but are the primary mechanism for solubility in non-polar solvents like hexane and toluene.[11]

-

Dipole-Dipole Interactions: The polar C-N bond creates a molecular dipole, allowing for favorable interactions with other polar solvent molecules.

The solubility of aliphatic amines generally decreases as the carbon chain length increases due to the growing dominance of the hydrophobic hydrocarbon portion.[9][11] With seven carbon atoms, this compound sits at a point where its solubility is highly dependent on the solvent's ability to interact with both its polar amine "head" and its non-polar hydrocarbon "tail".

Predicted Solubility Profile

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Key Interactions | Predicted Solubility |

| Methanol | Polar Protic | Strong H-bonding, Dipole-Dipole | High / Miscible |

| Ethanol | Polar Protic | Strong H-bonding, Dipole-Dipole | High / Miscible |

| Acetone | Polar Aprotic | H-bond accepting, Dipole-Dipole | High |

| Tetrahydrofuran (THF) | Polar Aprotic | H-bond accepting, Dipole-Dipole | High |

| Dichloromethane | Polar Aprotic | Dipole-Dipole | High |

| Toluene | Non-polar Aromatic | Van der Waals (Dispersion) | Moderate to High |

| Hexane | Non-polar Aliphatic | Van der Waals (Dispersion) | Moderate |

| Diethyl Ether | Weakly Polar | Van der Waals, weak Dipole | High |

Rationale:

-

High Solubility: Is expected in polar solvents, particularly those that can engage in hydrogen bonding (alcohols) or are strong hydrogen bond acceptors (acetone, THF).[8][12] Aliphatic amines generally show significant solubility in these types of organic solvents.[9]

-

Moderate Solubility: Is predicted in non-polar solvents like hexane. While there are no strong polar interactions, the substantial non-polar character of the C₇H₁₄- moiety allows for favorable van der Waals interactions.[11]

-

Water vs. Organic Solvents: The molecule's "slightly soluble" nature in water highlights the dominance of its hydrophobic backbone over the single polar amine group when interacting with water's strong, cohesive hydrogen-bonding network.[1][4] In contrast, organic solvents are generally better at solvating the non-polar portion of the molecule, leading to broader solubility.[13]

Visualization of Intermolecular Interactions

The following diagrams illustrate the primary solute-solvent interactions that govern the solubility of this compound in two distinct solvent types.

Caption: Key intermolecular forces driving solubility.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To obtain quantitative solubility data, a robust and validated experimental method is essential. The isothermal equilibrium method, followed by quantitative analysis, is a gold standard.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (>98% purity)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or sealed flasks with magnetic stir bars

-

Thermostatically controlled shaker or stirring hotplate

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance (±0.1 mg)

-

Gas chromatograph with a flame ionization detector (GC-FID) or HPLC system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Rationale: To ensure equilibrium is reached between the dissolved and undissolved solute.

-

Procedure: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid/liquid amine at the end of the experiment is crucial to confirm saturation.

-

-

Equilibration:

-

Rationale: To allow the system to reach a thermodynamic equilibrium at a stable temperature. Solubility is temperature-dependent.

-

Procedure: Place the sealed vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved. Preliminary kinetic studies can confirm the minimum time required.

-

-

Sample Collection and Filtration:

-

Rationale: To separate the saturated solution (supernatant) from the excess undissolved solute without altering the temperature, which would change the solubility.

-

Procedure: After the equilibration period, cease agitation and allow the excess solute to settle for several hours within the temperature-controlled environment. Carefully draw a known volume of the clear supernatant using a syringe and immediately pass it through a syringe filter into a clean, tared vial. This step must be performed quickly to minimize temperature fluctuations.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Rationale: A simple method to obtain a preliminary solubility value.

-

Procedure: Weigh the vial containing the filtered supernatant. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the amine residue is obtained. The solubility can be calculated as grams of solute per grams or volume of solvent.

-

-

Quantitative Analysis (GC/HPLC):

-

Rationale: Provides higher accuracy and precision. This is the preferred method for generating reliable data.

-

Procedure: a. Calibration: Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations. Analyze these standards by GC-FID or HPLC to generate a calibration curve (peak area vs. concentration). b. Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve. c. Quantification: Analyze the diluted sample. Use the peak area and the calibration curve to determine the precise concentration of the amine in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

-

-

Data Reporting:

-

Rationale: To present the findings in a clear, standardized format.

-

Procedure: Express the solubility in standard units, such as g/100 mL, mg/mL, or mol/L, and always report the temperature at which the measurement was made. The experiment should be repeated at least in triplicate to ensure reproducibility and report the mean value with the standard deviation.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[14]

-

Hazards: The compound is flammable, causes severe skin burns and eye damage, and is harmful if swallowed.[5][15]

-

Handling: Always work in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Keep away from sources of ignition.[1]

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a critical parameter dictated by a balance of its polar amine functionality and its non-polar hydrocarbon structure. It exhibits high solubility in a wide range of polar organic solvents, driven by hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar media is moderate, facilitated by van der Waals forces. For precise applications in research and development, the predicted solubility profile presented here should be confirmed using rigorous experimental methods, such as the detailed isothermal equilibrium protocol. Adherence to strict safety protocols is mandatory when handling this corrosive and flammable compound.

References

-

Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

-

ChemBK. (2024). 2-Methylcyclohexylamine,c&t. Retrieved from [Link]

-

StudySmarter. (2023). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylcyclohexylamine. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methylcyclohexylamine (CAS 7003-32-9). Retrieved from [Link]

-

A-Level Chemistry. (n.d.). Structure and Properties of Amines Revision Notes. Retrieved from [Link]

-

University of Calgary. (n.d.). Amines and Heterocycles. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Starshine Chemical. (n.d.). 2-Methylcyclohexylamine (cis- and trans- mixture). Retrieved from [Link]

-

Fundamentals of Organic Chemistry. (n.d.). CHAPTER 8: AMINES. Retrieved from [Link]

-

ResearchGate. (2023). Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents. Retrieved from [Link]

-

Solubility of Things. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylcyclohexylamine (CAS 7003-32-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Methylcyclohexylamine (cis- and trans- mixture) - Starshinechemical [starshinechemical.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. quora.com [quora.com]

- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. moorparkcollege.edu [moorparkcollege.edu]

- 14. 2-Methylcyclohexylamine | 7003-32-9 | TCI EUROPE N.V. [tcichemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Commercial Availability and Purity of trans-2-Methylcyclohexylamine for Researchers and Drug Development Professionals

Abstract

trans-2-Methylcyclohexylamine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. Its stereochemical purity is paramount to the efficacy and safety of the final products. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, with a focus on achievable purity levels. We will delve into the primary synthetic routes and the common impurities that can arise, particularly the cis-isomer. Furthermore, this guide will present detailed, field-proven analytical methodologies, including Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the accurate determination of purity and isomeric ratio. This document is intended to be a practical resource for researchers, scientists, and professionals in drug development, enabling informed sourcing decisions and robust quality control.

Introduction: The Significance of Stereoisomeric Purity

In the realm of pharmaceutical and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of utmost importance. This compound, a chiral cyclic amine, serves as a key intermediate where the "trans" configuration is often crucial for the desired biological activity and to minimize off-target effects of the resulting API. The presence of the corresponding "cis" isomer can lead to significant challenges in downstream processing, reduced yields, and potentially undesirable pharmacological profiles in the final drug substance. Therefore, a thorough understanding of the commercial landscape, purity specifications, and the analytical tools to verify them is essential for any research or development program utilizing this compound.

Commercial Availability and Sourcing

This compound is commercially available, though it is most commonly supplied as a mixture of cis and trans isomers. Sourcing the pure trans isomer requires careful supplier selection and a clear understanding of the product specifications.

Suppliers and Typical Product Grades

Several chemical suppliers offer 2-methylcyclohexylamine. It is crucial to distinguish between offerings of the isomeric mixture and the isolated trans isomer.

-

Isomeric Mixtures: Major suppliers like TCI America, Thermo Scientific Chemicals (formerly Alfa Aesar), and Sigma-Aldrich readily provide "2-Methylcyclohexylamine, mixture of cis and trans".[1][2][3][4] The typical purity for these mixtures is in the range of 95% to 98% (total amine content).[1][2][4] The ratio of cis to trans isomers in these mixtures can vary and is not always specified on the product label.

-

This compound: Specialized suppliers such as Parchem and ChemicalBook list this compound with a specific CAS number (931-10-2).[5][6] It is also available as its hydrochloride salt, which can offer improved stability and handling characteristics. The purity of the trans isomer is typically stated to be around 97%.[7]

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier. The CoA should provide the purity as determined by a suitable analytical method (typically Gas Chromatography) and, ideally, the percentage of the cis isomer present.

Table 1: Overview of Commercial Availability

| Product Name | Common Suppliers | Typical Purity | CAS Number | Notes |

| 2-Methylcyclohexylamine (cis/trans mixture) | TCI America, Thermo Scientific, Sigma-Aldrich | 95-98% | 7003-32-9 | Isomer ratio may not be specified. |

| This compound | Parchem, ChemicalBook | ~97% | 931-10-2 | Higher cost, purer isomer. |

| This compound HCl | Various | ~97% | Not specified | Hydrochloride salt for improved stability. |

Synthesis Routes and Potential Impurities

A foundational understanding of the synthetic pathways to this compound is critical for anticipating potential impurities. The most common industrial synthesis involves the transformation of 2-methylcyclohexanone.

Primary Synthetic Pathway: From Ketone to Amine

The synthesis typically proceeds via two main routes:

-

Reductive Amination of 2-Methylcyclohexanone: This is a direct and efficient method where 2-methylcyclohexanone is reacted with ammonia in the presence of a reducing agent and often a catalyst.[6][8][9][10]

-

Reaction: 2-Methylcyclohexanone + NH₃ + Reducing Agent → 2-Methylcyclohexylamine

-

Causality: This one-pot reaction is favored for its atom economy. However, the reaction conditions, particularly temperature and the choice of catalyst, can influence the final cis/trans ratio.

-

-

Reduction of 2-Methylcyclohexanone Oxime: This two-step process involves the initial formation of an oxime from 2-methylcyclohexanone, followed by its reduction to the amine.

-

Step 1 (Oximation): 2-Methylcyclohexanone + Hydroxylamine → 2-Methylcyclohexanone Oxime

-

Step 2 (Reduction): 2-Methylcyclohexanone Oxime + Reducing Agent → 2-Methylcyclohexylamine

-

Causality: The choice of reducing agent in the second step is crucial in determining the stereoselectivity of the reaction. For instance, catalytic hydrogenation may yield different isomer ratios compared to metal-hydride reductions.

-

Diagram 1: Synthetic Pathways to 2-Methylcyclohexylamine

Caption: Primary synthetic routes to 2-methylcyclohexylamine.

Common and Process-Related Impurities

The primary impurity of concern is the cis-2-methylcyclohexylamine isomer. Beyond this, other process-related impurities may be present:

-

Unreacted Starting Materials: Residual 2-methylcyclohexanone or 2-methylcyclohexanone oxime.

-

By-products of Reductive Amination: Dicyclohexylamines can be formed as by-products.[4]

-

Solvent and Reagent Residues: Residual solvents from reaction and work-up, as well as inorganic salts.

-

Enantiomeric Impurities: Since 2-methylcyclohexylamine is chiral, the commercial product is typically a racemic mixture of (1R, 2R)- and (1S, 2S)-trans-2-methylcyclohexylamine. If a specific enantiomer is required, chiral separation or asymmetric synthesis is necessary.

Analytical Methodologies for Purity Determination

Robust analytical methods are essential for the quality control of this compound. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques.

Gas Chromatography (GC) for Isomer and Purity Analysis

GC is the gold standard for separating and quantifying the cis and trans isomers of 2-methylcyclohexylamine and other volatile impurities.

The key to separating the cis and trans isomers lies in the use of a polar capillary GC column.

-

Principle: The different spatial arrangements of the cis and trans isomers lead to different interactions with the polar stationary phase, resulting in different retention times.

-

Column Selection: A polar capillary column, such as one with a polyethylene glycol (WAX) or a high-purity cyanopropyl stationary phase, is highly recommended for achieving baseline separation.[2]

-

Detection: A Flame Ionization Detector (FID) is standard for this analysis due to its high sensitivity and wide linear range for organic compounds.

-

Sample Preparation: Prepare a dilute solution (e.g., 1000 ppm) of the 2-methylcyclohexylamine sample in a suitable solvent such as methanol or isopropanol.

-

GC-FID Conditions:

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

Data Analysis: The percentage of each isomer is determined by the area percent of the corresponding peaks in the chromatogram.

Caption: Workflow for GC-FID analysis of 2-methylcyclohexylamine isomers.

To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required.

-

Principle: Chiral selectors, typically derivatized cyclodextrins, are incorporated into the stationary phase.[5][7] These create a chiral environment that allows for differential interactions with the enantiomers, leading to their separation.

-

Column Selection: A cyclodextrin-based chiral capillary column, such as one with a permethylated beta-cyclodextrin phase, is a common choice for separating chiral amines.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Isomer Ratio

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and for providing an independent measure of the cis/trans isomer ratio.

The chemical shifts of the protons and carbons in the cis and trans isomers are distinct due to their different magnetic environments.

-

¹H NMR: The proton attached to the carbon bearing the amino group (C1-H) and the proton on the carbon with the methyl group (C2-H) are particularly informative. In the trans isomer, the C1-H and C2-H protons are typically in a diaxial or diequatorial relationship, leading to characteristic coupling constants. In the cis isomer, these protons have an axial-equatorial relationship.

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring, especially C1, C2, and the methyl carbon, will differ between the cis and trans isomers.

-

Sample Preparation: Accurately weigh a known amount of the 2-methylcyclohexylamine sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment).

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal recovery.

-

-

Data Analysis:

-

Integrate a well-resolved signal for the trans isomer, a well-resolved signal for the cis isomer, and a signal from the internal standard.

-

The molar ratio of the isomers can be calculated from the integral values, normalized by the number of protons giving rise to each signal. The absolute purity can be determined relative to the internal standard.

-

Conclusion and Recommendations

For researchers and drug development professionals, securing a reliable source of high-purity this compound is a critical first step. While this compound is commercially available, it is most commonly found as a cis/trans mixture. Sourcing the pure trans isomer requires careful vetting of suppliers and a thorough review of their CoAs.

It is strongly recommended to implement in-house quality control using the analytical methods detailed in this guide. A validated GC-FID method with a polar capillary column is essential for the routine determination of the cis/trans ratio and overall purity. NMR spectroscopy serves as a powerful complementary technique for structural confirmation and as an independent method for quantitative analysis.